molecular formula C15H23NO2Si B11752997 tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

Cat. No.: B11752997
M. Wt: 277.43 g/mol
InChI Key: CWFUBAXYXDMWBM-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a specialized organosilicon compound featuring a benzannulated azasiline core. The tert-butyl carbamate group at the 3-position and two methyl groups at the 1,1-positions confer steric protection and modulate electronic properties. This compound is primarily utilized in organic synthesis as a precursor for silicon-containing heterocycles or as a stabilizing scaffold in catalytic systems. Its unique structure bridges aromaticity with silicon’s electron-deficient character, enabling applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C15H23NO2Si

Molecular Weight

277.43 g/mol

IUPAC Name

tert-butyl 1,1-dimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate

InChI

InChI=1S/C15H23NO2Si/c1-15(2,3)18-14(17)16-10-12-8-6-7-9-13(12)19(4,5)11-16/h6-9H,10-11H2,1-5H3

InChI Key

CWFUBAXYXDMWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[Si](C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. For example, the reaction can be carried out in tetrahydrofuran at low temperatures, followed by the addition of a base such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader family of benzannulated azasilines and carbamate-protected organosilicons. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Reactivity/Applications Reference
tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate (Target Compound) Benzene-fused azasiline ring, tert-butyl carbamate, two methyl groups at Si center. Stabilizes transition states in asymmetric catalysis; intermediates for Si-N heterocycles.
tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate 4-Oxo group on the azasiline ring. Enhanced electrophilicity at Si center; used in ketone-mediated coupling reactions.
1,2-Bis(2-(trimethoxysilyl)ethyl)benzene Two trimethoxysilyl ethyl groups on benzene; no heterocyclic Si-N framework. Crosslinking agent in silicone polymers; hydrolyzes to form silica networks.

Key Differences and Implications

Electronic Effects :

  • The target compound lacks the 4-oxo group present in its analogue (Ref:10-F614401), resulting in reduced electrophilicity at the silicon center. This makes the target compound less reactive toward nucleophiles but more thermally stable .
  • The 4-oxo derivative (Ref:10-F614401) exhibits greater Lewis acidity due to electron withdrawal by the carbonyl group, facilitating coordination to metal catalysts in cross-coupling reactions .

Steric Environment :

  • Both the target compound and its 4-oxo analogue share bulky tert-butyl and methyl substituents, which hinder unwanted side reactions (e.g., dimerization). However, the 4-oxo derivative’s planar carbonyl group slightly reduces steric shielding at the Si-N bond .

Applications :

  • The target compound is favored in synthetic routes requiring prolonged stability under basic conditions (e.g., Suzuki-Miyaura couplings).
  • The 4-oxo analogue is preferred in ketone-based annulation reactions, where its electrophilic Si center accelerates cyclization .
  • 1,2-Bis(2-(trimethoxysilyl)ethyl)benzene (Ref:10-F761611) diverges entirely in application, serving as a polymer precursor rather than a catalytic intermediate .

Research Findings and Limitations

  • Catalytic Performance: In palladium-catalyzed C–H activation, the target compound improves turnover number (TON) by 20% compared to its 4-oxo counterpart, attributed to its superior stability .
  • Limitations : Both compounds (Ref:10-F614401 and the target) are discontinued commercially, limiting large-scale applications. Current studies rely on in-house synthesis, which introduces variability in purity and performance .

Biological Activity

Introduction

tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a silicon-containing organic compound with a unique azasiline framework. Its molecular formula is C15H23NO2SiC_{15}H_{23}NO_2Si and it has a molecular weight of approximately 277.43 g/mol. The compound's structure includes a tert-butyl group which contributes to its steric properties and solubility characteristics, making it an interesting candidate for various biological studies.

The compound is synthesized through multi-step organic synthesis techniques that allow for the controlled production of the desired purity levels. The presence of the silicon atom in its structure distinguishes it from more conventional organic compounds, potentially influencing its biological activity.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number2222440-51-7
Molecular FormulaC15H23NO2Si
Molecular Weight277.43 g/mol
SolubilitySoluble in organic solvents
StructureAzasiline framework

Biological Activity

The biological activity of this compound has not been extensively studied; however, preliminary investigations suggest potential therapeutic applications. The presence of nitrogen and silicon in the structure may contribute to interactions with biological targets.

Research indicates that compounds with similar azasiline structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Potential inhibitory effects on bacterial growth.
  • Antitumor Properties : Some azasilines have shown promise in cancer research through apoptosis induction in tumor cells.
  • Enzyme Inhibition : Possible interactions with enzymes involved in metabolic pathways.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Investigations could include:

  • In vitro and In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR) Studies : To identify key structural features that enhance biological activity.
  • Mechanistic Studies : To understand how this compound interacts with biological targets at the molecular level.

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